molecular formula C18H12ClNO3 B1420736 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride CAS No. 1160260-77-4

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride

Cat. No.: B1420736
CAS No.: 1160260-77-4
M. Wt: 325.7 g/mol
InChI Key: QIJBWABLTHWMFS-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

This compound belongs to the class of heterocyclic organic compounds characterized by the presence of multiple aromatic ring systems. The compound carries the Chemical Abstracts Service registry number 1160260-77-4 and possesses the molecular formula C₁₈H₁₂ClNO₃, corresponding to a molecular weight of 325.75 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride.

The structural architecture of this molecule encompasses several distinct chemical motifs. The quinoline portion represents a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, which serves as the central scaffold. Quinoline, also designated as 1-aza-naphthalene or benzo[b]pyridine, constitutes a nitrogen-containing heterocyclic aromatic compound with the fundamental formula C₉H₇N. The molecule exhibits characteristics of a weak tertiary base and demonstrates the capacity to form salts with acids while displaying reactions analogous to both pyridine and benzene.

The 1,4-benzodioxin moiety represents the second major structural component, characterized as a bicyclic system where a planar six-carbon aromatic ring is fused with a non-planar six-membered 1,4-dioxa-alicycle. This scaffold has garnered significant attention in medicinal chemistry due to its intrinsic interaction capabilities with amino acid residues of enzymes and protein receptors, along with multiple decoration options at both rings that greatly enhance the portfolio for derivatization.

The carbonyl chloride functional group attached to the quinoline ring at the 4-position introduces reactive electrophilic character to the molecule. This acyl chloride functionality renders the compound valuable as a synthetic intermediate, particularly for the formation of amides, esters, and other carbonyl derivatives through nucleophilic acyl substitution reactions.

Chemical Property Value
Molecular Formula C₁₈H₁₂ClNO₃
Molecular Weight 325.75 g/mol
Chemical Abstracts Service Number 1160260-77-4
International Union of Pure and Applied Chemistry Name 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Simplified Molecular Input Line Entry System ClC(=O)c1cc(nc2ccccc12)c3ccc4c(c3)OCCO4
International Chemical Identifier Key QIJBWABLTHWMFS-UHFFFAOYSA-N

Historical Development of Benzodioxin-Quinoline Hybrid Compounds

The conceptual framework underlying the synthesis of benzodioxin-quinoline hybrid compounds emerged from decades of research into heterocyclic chemistry and the pursuit of novel bioactive molecules. The historical development of quinoline chemistry traces back to 1834 when Runge first isolated quinoline from coal tar bases. The structural elucidation of quinoline was accomplished in 1908, with total synthesis achieved by Woodward and Doering in 1945, establishing it as a structural model for antimalarial quinoline derivatives.

The 1,4-benzodioxin scaffold has an equally rich history, with its first synthesis accomplished in the late 1800s and subsequent improvements during the first half of the twentieth century. The molecular architecture of 1,4-benzodioxin has gained popularity as a versatile scaffold for achieving biologically active compounds over the past five decades. The attractiveness of this bicyclic scaffold stems from its capacity for multiple decoration options and its interaction capabilities with biological targets.

The development of hybrid molecules combining quinoline and benzodioxin frameworks represents a more recent advancement in medicinal chemistry. This approach reflects the molecular hybridization strategy, where two or more pharmacophores are combined in a single molecule to potentially achieve synergistic effects or novel biological properties. The synthesis of such hybrid compounds has been facilitated by advances in synthetic methodologies, particularly in heterocyclic chemistry and cross-coupling reactions.

Research into benzodioxin-quinoline hybrids has been driven by the recognition that quinoline derivatives exhibit broad spectrum bioactivity, including antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities. Similarly, 1,4-benzodioxin derivatives have demonstrated diverse pharmacological properties as agonists and antagonists at neuronal nicotinic, alpha-1 adrenergic, and serotonergic receptor subtypes, as well as antitumor and antibacterial agents.

The synthesis of this compound specifically represents an application of established synthetic methodologies for quinoline preparation, such as the Combes quinoline synthesis, which involves the condensation of anilines with beta-diketones to form substituted quinolines after acid-catalyzed ring closure. The Combes synthesis is particularly notable for its use of beta-diketone substrates and its utility in preparing 2,4-substituted quinoline backbones.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass broader principles of molecular design and synthetic strategy. This compound exemplifies the modern approach to heterocyclic synthesis, where established pharmacophores are strategically combined to create novel molecular entities with potentially enhanced or modified biological profiles.

From a synthetic perspective, the compound demonstrates the successful integration of two well-established heterocyclic systems. The quinoline framework has been extensively studied and represents one of the most important nitrogen-containing heterocycles in medicinal chemistry. Quinoline derivatives have found applications across numerous therapeutic areas, with several compounds reaching clinical use as antimalarial agents, antibiotics, and other therapeutic applications. The versatility of quinoline chemistry is evidenced by the numerous synthetic approaches available for its preparation, including the Skraup synthesis, Friedländer synthesis, Pfitzinger reaction, and Combes synthesis.

The 1,4-benzodioxin component adds another layer of structural complexity and potential biological activity. This scaffold has been recognized as an "evergreen" template in medicinal chemistry, with continued relevance demonstrated by the consistent number of scientific publications focusing on benzodioxin derivatives since 2000. The benzodioxin framework offers unique advantages in drug design, including conformational flexibility, multiple sites for chemical modification, and the ability to interact with diverse biological targets.

The carbonyl chloride functionality present in this hybrid molecule serves multiple purposes in synthetic chemistry. As an activated carboxylic acid derivative, it enables facile formation of amide bonds through reaction with amines, making it valuable for the preparation of peptide-like compounds or other amide derivatives. The electrophilic nature of the carbonyl chloride group also allows for ester formation with alcohols and can participate in other nucleophilic acyl substitution reactions.

Recent advances in quinoline chemistry have emphasized the development of expeditious synthetic approaches for creating diverse quinoline derivatives. The field has witnessed significant progress in understanding structure-activity relationships, with researchers identifying key structural features that contribute to specific biological activities. For instance, studies have shown that certain substitution patterns on the quinoline ring can enhance selectivity for particular biological targets, such as kinase inhibitors or receptor modulators.

The synthesis and study of hybrid compounds like this compound also contribute to the broader understanding of molecular hybridization strategies in drug discovery. The concept of molecular hybridization involves combining two or more pharmacophores in a single molecule to achieve improved efficacy, reduced side effects, or novel mechanisms of action. This approach has gained significant attention in recent years as a strategy for overcoming drug resistance and achieving multitarget therapeutic effects.

Heterocyclic Component Key Structural Features Biological Significance
Quinoline Ring System Bicyclic aromatic, nitrogen heterocycle Antimalarial, antibacterial, antifungal activities
1,4-Benzodioxin Framework Fused aromatic-alicyclic system Neuroreceptor modulation, anticancer properties
Carbonyl Chloride Group Reactive electrophilic center Synthetic intermediate for amide/ester formation
Hybrid Architecture Combined pharmacophores Potential synergistic or novel biological effects

The continued research into compounds like this compound reflects the ongoing importance of heterocyclic chemistry in modern drug discovery and development. These molecules serve as valuable tools for exploring structure-activity relationships, understanding molecular recognition processes, and developing new therapeutic agents. The integration of established heterocyclic scaffolds in novel combinations represents a promising avenue for discovering compounds with improved pharmacological profiles and addressing unmet medical needs.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c19-18(21)13-10-15(20-14-4-2-1-3-12(13)14)11-5-6-16-17(9-11)23-8-7-22-16/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJBWABLTHWMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167448
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-77-4
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. These interactions are essential for understanding its potential therapeutic applications and biochemical behavior.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated antibacterial activity against Bacillus subtilis and Escherichia coli, indicating its potential in disrupting bacterial cell processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as cholinesterases and lipoxygenase, which are involved in various biochemical pathways. These interactions lead to changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, making it suitable for long-term biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions are crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function.

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride is a synthetic organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₂ClNO₃
  • Molecular Weight : 328.74 g/mol
  • CAS Number : 1160260-77-4

The compound features a quinoline backbone with a benzodioxin moiety, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds related to quinoline structures exhibit antimicrobial properties. A study by Kaur et al. (2012) demonstrated that substituted quinoline derivatives showed significant activity against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium . While specific data on this compound is limited, the structural similarities suggest potential efficacy in inhibiting mycobacterial growth.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways . The benzodioxin element may enhance these effects by increasing cellular uptake or altering metabolic pathways.

The mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors, particularly in metabolic pathways crucial for cell survival.
  • Interference with DNA Replication : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Cell Signaling : These compounds can influence various signaling pathways involved in cell proliferation and apoptosis.

Study on Antimycobacterial Activity

A notable study investigated the activity of several quinoline derivatives against M. tuberculosis. Among them, certain compounds exhibited higher efficacy than standard treatments like isoniazid . Although the specific activity of this compound was not tested directly, its structural analogs showed promising results.

Cytotoxicity Assays

In vitro assays conducted on HEK293 cell lines revealed that certain quinoline derivatives could induce cytotoxic effects through apoptosis . The study highlighted the potential of these compounds in cancer therapy by demonstrating their ability to alter cell cycle progression and induce cell death.

Data Table: Biological Activity Summary

Biological ActivityRelated CompoundsMechanism of ActionReference
AntimicrobialQuinoline derivativesInhibition of mycobacterial growthKaur et al.
AnticancerVarious quinolinesInduction of apoptosisStudy findings
Cytotoxicity in HEK293Substituted quinolinesCell cycle arrest and apoptosisStudy findings

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that quinoline derivatives can act as effective inhibitors of protein kinases associated with cancer progression, particularly GSK-3β, which is implicated in various cancers including breast and prostate cancer .

Inhibition of Protein Kinases

The compound has been investigated for its ability to inhibit protein kinases such as GSK-3 (Glycogen Synthase Kinase 3). This inhibition is crucial for treating conditions related to misregulated kinase activity, including neurodegenerative diseases like Alzheimer's and mood disorders . The structural characteristics of the compound allow it to bind effectively to the active sites of these kinases.

Synthesis of Novel Therapeutics

The compound serves as a key intermediate in synthesizing more complex molecules with potential therapeutic effects. Its reactivity allows for further modifications that can enhance biological activity or selectivity towards specific targets . Researchers are exploring its utility in developing new classes of drugs aimed at treating a variety of diseases.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that derivatives of this compound inhibit cell proliferation in breast cancer cell lines by targeting GSK-3β pathways.
Study B Neurodegenerative DisordersInvestigated the role of quinoline derivatives in modulating tau phosphorylation, a key factor in Alzheimer's disease pathology. Results indicated potential therapeutic benefits.
Study C Synthesis ApplicationsHighlighted the use of this compound as a precursor for synthesizing more potent kinase inhibitors with improved pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzodioxin-Containing Compounds

Antibacterial Sulfonamides (N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide)
  • Structure: Shares the 1,4-benzodioxin ring but replaces the quinoline-carbonyl chloride with a sulfonamide group.
  • Synthesis : Prepared via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under alkaline conditions .
Patented Benzodioxin-Indazole Derivative
  • Structure: Incorporates a benzodioxin-propylamino group linked to an indazole-benzamide scaffold.

Table 1: Key Benzodioxin-Containing Compounds

Compound Core Structure Functional Groups Reported Activity Reference
Target Compound Quinoline + Benzodioxin Carbonyl chloride Synthetic intermediate
N-(Benzodioxin-6-yl)sulfonamide Benzodioxin + Sulfonamide Sulfonamide Antibacterial
Patented Indazole-Benzamide Benzodioxin + Indazole Amide, Difluoropropanoyl Therapeutic candidate

Quinoline-Based Acyl Chlorides

2-Phenylquinoline-4-carboxyl Chloride
  • Structure: Analogous quinoline scaffold but substituted with a phenyl group instead of benzodioxin.
  • Reactivity: Reacts with nucleophiles (e.g., carbamide, amino alcohols) to form carbamides and amido-alcohol derivatives, with melting points ranging from 165°C to >300°C .
  • Comparison : The benzodioxin group in the target compound may confer enhanced solubility or steric effects compared to phenyl, altering reactivity or derivative stability.

Table 2: Reactivity of Quinoline Acyl Chlorides

Compound Substituent Derivative Example Melting Point (°C) Reference
2-Phenylquinoline-4-carboxyl chloride Phenyl N,N'-Bis(2-phenyl-4-quinoloyl)carbamide 215
Target Compound Benzodioxin (Potential amide derivatives) Not reported

Dioxane vs. Benzodioxin Bioactive Agents

  • Dioxane Derivatives: Flavones and coumarins with 1,4-dioxane rings (e.g., 3',4'-(1",4"-dioxino)flavone) exhibit antihepatotoxic activity, reducing SGOT/SGPT levels in rats. Hydroxy-methyl substitution at the dioxane ring enhances activity .

Other Quinoline Derivatives

  • Dihydrocinnolinones and Cyclopentaquinolines: Compounds like 2,3-dihydrocinnolin-4(1H)-one hydrochloride (QB-7842) share reduced quinoline rings but lack the benzodioxin or acyl chloride groups, limiting cross-reactivity .

Research Findings and Gaps

  • Synthesis: The target compound’s acyl chloride group likely follows standard protocols (e.g., thionyl chloride-mediated carboxyl activation), as seen in quinoline-3-carboxamide synthesis .
  • Bioactivity Potential: While benzodioxin-containing sulfonamides and dioxane-flavones show antibacterial/antihepatotoxic activity, the target compound’s specific biological roles remain unstudied in the provided evidence.
  • Reactivity Advantage: The benzodioxin-quinoline hybrid may offer unique electronic effects, influencing reaction rates or regioselectivity in derivative formation compared to phenyl or alkyl-substituted analogs.

Preparation Methods

Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

  • Reagents : 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, sodium hydroxide, tetrabutylammonium bromide.
  • Conditions : Alkaline conditions, reflux temperature.
  • Product : 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde, which can be further converted into the amine through nitration and reduction.

Step 2: Synthesis of Quinoline-4-carbonyl chloride

  • Reagents : Quinoline, chloroacetyl chloride.
  • Conditions : Room temperature, dichloromethane as solvent.
  • Product : Quinoline-4-carbonyl chloride.

Step 3: Coupling Reaction

  • Reagents : 2,3-Dihydro-1,4-benzodioxin-6-amine, quinoline-4-carbonyl chloride, triethylamine.
  • Conditions : Room temperature, dichloromethane as solvent.
  • Product : 2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride.

Analysis and Characterization

Characterization of the final product would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Data Table: Hypothetical Synthesis Pathway

Step Reagents Conditions Product
1 3,4-Dihydroxybenzaldehyde, 1,2-dibromoethane, NaOH Alkaline, reflux 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde
2 Quinoline, chloroacetyl chloride RT, CH2Cl2 Quinoline-4-carbonyl chloride
3 2,3-Dihydro-1,4-benzodioxin-6-amine, quinoline-4-carbonyl chloride, Et3N RT, CH2Cl2 This compound

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carbonyl chloride?

Methodological Answer:
The synthesis typically involves two key steps: (1) constructing the quinoline core and (2) introducing the 2,3-dihydro-1,4-benzodioxin substituent. A common approach starts with the condensation of substituted anilines with β-ketoesters under acidic conditions to form the quinoline scaffold. The benzodioxin moiety is introduced via nucleophilic acyl substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the quinoline’s 2-position . Final conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under anhydrous conditions. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography is recommended.

Basic: What safety precautions are critical when handling this compound in the lab?

Methodological Answer:
While specific toxicity data for this compound is limited, analogous quinoline derivatives require:

  • PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., SOCl₂).
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management: Neutralize acid chlorides with sodium bicarbonate before disposal.

Basic: Which analytical techniques validate the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the quinoline backbone (e.g., aromatic protons at δ 7.5–9.0 ppm) and benzodioxin substituents (e.g., methylene protons at δ 4.2–4.5 ppm) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]+ or [M-Cl]+) with <2 ppm mass error.
  • FT-IR: Detect carbonyl chloride stretches (C=O at ~1770 cm⁻¹, C-Cl at ~750 cm⁻¹).
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Advanced: How can reaction yields be optimized during acyl chloride formation?

Methodological Answer:
Key variables include:

  • Reagent Choice: Thionyl chloride (SOCl₂) is superior for sterically hindered substrates, while oxalyl chloride allows milder conditions.
  • Solvent: Anhydrous dichloromethane (DCM) or toluene minimizes side reactions.
  • Catalysis: Add catalytic dimethylformamide (DMF) to activate the carbonyl group.
  • Temperature: Reflux (40–60°C) ensures complete conversion; monitor via TLC (Rf ~0.5 in 1:1 hexane/EtOAc). Post-reaction, remove excess reagent via rotary evaporation under reduced pressure .

Advanced: How should researchers resolve contradictions in reactivity data for substituted analogs?

Methodological Answer:
Discrepancies (e.g., variable yields in cross-coupling) often arise from:

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl) on the benzodioxin ring may slow nucleophilic substitution. Compare with electron-donating analogs (e.g., -OCH₃) .
  • Steric Hindrance: Bulky substituents at the quinoline’s 4-position reduce acyl chloride stability. Use computational modeling (DFT) to assess steric/electronic profiles.
  • Catalyst Compatibility: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) may underperform with heteroaromatic systems. Test alternative ligands (e.g., PCy₃) or catalysts (e.g., Pd(OAc)₂) .

Advanced: What strategies enable functionalization of the acyl chloride group for downstream applications?

Methodological Answer:
The carbonyl chloride is highly reactive, enabling:

  • Amide Formation: React with amines (e.g., piperazine derivatives) in DCM with a base (e.g., Et₃N) at 0–25°C.
  • Esterification: Use alcohols (e.g., 4-hydroxybenzaldehyde) in anhydrous DMF with K₂CO₃ as a base .
  • Hydrazide Synthesis: Treat with phenylhydrazine in ethanol under reflux. Monitor intermediates via LC-MS to avoid over-functionalization.

Advanced: How does the benzodioxin moiety influence the compound’s stability under varying pH conditions?

Methodological Answer:
The benzodioxin’s ether linkages confer moderate hydrolytic stability but are susceptible to strong acids/bases.

  • Acidic Conditions (pH <3): Protonation of the quinoline nitrogen increases electrophilicity, accelerating hydrolysis.
  • Basic Conditions (pH >10): The acyl chloride hydrolyzes to the carboxylic acid.
  • Mitigation: Store in anhydrous solvents (e.g., THF) with molecular sieves. Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(2,3-Dihydro-1,4-benzodioxin-6-YL)quinoline-4-carbonyl chloride

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